2-CHLORO-1,1-DIETHOXYETHANE
Description
The exact mass of the compound Chloroacetal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8436. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Acetals - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,1-diethoxyethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXJWSYBABKZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060735 | |
| Record name | Ethane, 2-chloro-1,1-diethoxy- | |
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Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Chloroacetal | |
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Vapor Pressure |
5.0 [mmHg] | |
| Record name | 2-Chloroacetal | |
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CAS No. |
621-62-5 | |
| Record name | 2-Chloro-1,1-diethoxyethane | |
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| Record name | 2-Chloroacetal | |
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| Record name | Chloroacetaldehyde diethyl acetal | |
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| Record name | Ethane, 2-chloro-1,1-diethoxy- | |
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| Record name | Ethane, 2-chloro-1,1-diethoxy- | |
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| Record name | 2-chloro-1,1-diethoxyethane | |
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| Record name | CHLOROACETALDEHYDE DIETHYL ACETAL | |
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Significance and Research Context of Haloacetals in Synthetic Organic Chemistry
Haloacetals are a class of organic compounds characterized by the presence of a halogen atom and an acetal (B89532) functional group. youtube.com This unique structural combination makes them valuable intermediates in a wide array of chemical transformations. The acetal group serves as a protecting group for an aldehyde, preventing it from undergoing reactions under certain conditions, while the halogen atom provides a site for nucleophilic substitution or radical reactions. wikipedia.org
A key area where haloacetals have demonstrated considerable utility is in radical cyclization reactions, such as the Ueno-Stork reaction. acs.org These reactions allow for the formation of cyclic compounds, including nitrogen-containing heterocyclic systems like aminosugars, which are important structural motifs in many biologically active molecules. acs.org The stereochemical outcome of these cyclizations can be influenced by the stereogenic center at the acetal carbon, making haloacetals crucial for stereocontrolled synthesis. acs.org The versatility of haloalkanes as intermediates is due to the polar carbon-halogen bond, which makes the carbon atom susceptible to nucleophilic attack, facilitating the construction of new carbon-carbon and carbon-heteroatom bonds. youtube.com
Historical Development of Research on Chloroacetaldehyde Derivatives in Chemical Synthesis
Established Preparative Routes and Optimization Studies
Traditional methods for the synthesis of this compound have been well-documented in chemical literature. These routes, while effective, often involve multi-step processes and the use of classical reagents.
One of the primary methods for preparing this compound is through the acetalization of chloroacetaldehyde. Chloroacetaldehyde, which exists as a hydrate (B1144303) in aqueous solutions, can be reacted with ethanol (B145695) in the presence of an acid catalyst to form the diethyl acetal (B89532). wikipedia.orggoogle.com To drive the reaction to completion, the water formed during the reaction is typically removed azeotropically. google.com
A patented process describes the preparation of chloroacetaldehyde acetals from an aqueous chloroacetaldehyde solution using a halogenated solvent, such as chloroform, to facilitate the azeotropic removal of water. google.com This method is applicable to a range of aliphatic alcohols, including ethanol. google.com The use of an acid catalyst is generally required to achieve a reasonable reaction rate for industrial-scale production. google.com
Table 1: Acetalization of Chloroacetaldehyde
| Reactants | Catalyst | Solvent | Key Condition | Product |
|---|
It is important to note that anhydrous chloroacetaldehyde is prone to polymerization, which can be a competing side reaction. wikipedia.org Using derivatives like chloroacetaldehyde dimethyl acetal, which can be hydrolyzed in situ, is a strategy to circumvent this issue. wikipedia.org
The chlorination of vinyl compounds in an alcoholic medium provides another route to this compound. For instance, the reaction of vinyl chloride with chlorine in ethanol can yield this compound as the major product, although this reaction requires careful temperature control to minimize the formation of byproducts like 1,1,2-trichloroethane. core.ac.uk
A similar approach involves the use of vinyl acetate (B1210297). The reaction of vinyl acetate with chlorine in the presence of excess methanol (B129727) has been shown to produce chloroacetaldehyde dimethyl acetal in high yields. google.com A related procedure using ethanol and vinyl acetate involves cooling the reaction mixture and then allowing it to stand overnight, followed by extraction and distillation to isolate the desired chloroacetaldehyde diethyl acetal. prepchem.com
Table 2: Chlorination of Vinyl Compounds
| Vinyl Compound | Chlorinating Agent | Alcoholic Medium | Key Conditions | Product |
|---|---|---|---|---|
| Vinyl Chloride | Chlorine | Ethanol | Careful temperature control | This compound |
The mechanism of this reaction generally involves the electrophilic addition of chlorine to the double bond, followed by nucleophilic attack by the alcohol.
A direct method for the synthesis of this compound involves the chlorination of acetaldehyde (B116499) diethyl acetal (1,1-diethoxyethane). In this process, gaseous chlorine is passed through acetaldehyde diethyl acetal while maintaining a specific temperature range, typically between 40-45°C. prepchem.comguidechem.com The reaction progress can be monitored by the change in the relative density of the reaction mixture. guidechem.com Following the chlorination, the reaction mixture is neutralized, often with sodium ethoxide or sodium carbonate, to remove hydrogen chloride and any residual chlorine. prepchem.comguidechem.com The final product is then isolated and purified by fractional distillation, with yields reported to be around 70%. prepchem.com
Table 3: Chlorination of Acetaldehyde Diethyl Acetal
| Starting Material | Reagent | Temperature | Neutralizing Agent | Yield |
|---|
This method offers a relatively straightforward approach, starting from a readily available acetal.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1,1 Diethoxyethane
Electrophilic and Nucleophilic Reactivity Profiles
2-Chloro-1,1-diethoxyethane, also known as chloroacetaldehyde (B151913) diethyl acetal (B89532), possesses distinct sites susceptible to both electrophilic and nucleophilic attack. The molecule's reactivity is largely dictated by the electron-withdrawing nature of the chlorine atom and the chemistry of the acetal functional group.
The oxygen atoms of the two ethoxy groups have lone pairs of electrons, rendering them nucleophilic. They can be protonated by acids, which is the initial step in the hydrolysis and transacetalization reactions. researchgate.netgoogle.com
The primary electrophilic character of the molecule manifests after it has been converted to its more reactive aldehyde form, chloroacetaldehyde. thieme-connect.de Under acidic conditions, this compound serves as a stable precursor to chloroacetaldehyde, which is a highly electrophilic reagent and a potent alkylating agent. thieme-connect.de The carbon atom of the carbonyl group in chloroacetaldehyde is highly susceptible to attack by nucleophiles.
Furthermore, the carbon atom bonded to the chlorine (C2) is an electrophilic center, vulnerable to nucleophilic substitution reactions. The acetal carbon (C1) also becomes highly electrophilic upon protonation of one of the ethoxy groups, which transforms it into a good leaving group (ethanol) and facilitates the formation of a resonance-stabilized oxonium ion intermediate. researchgate.net
Reactions with Inorganic Acids (e.g., Hydrochloric Acid)
In the presence of inorganic acids such as hydrochloric acid (HCl) and water, this compound undergoes hydrolysis to yield chloroacetaldehyde and two equivalents of ethanol (B145695). thieme-connect.de This reaction is a characteristic transformation for acetals and is reversible. google.comsoton.ac.uk
The mechanism for acid-catalyzed acetal hydrolysis proceeds through several key steps:
Protonation: An oxygen atom of one of the ethoxy groups is protonated by the acid, converting the ethoxy group into a good leaving group (ethanol). researchgate.net
Elimination: The protonated ethoxy group departs as an ethanol molecule, leading to the formation of a resonance-stabilized oxonium ion. researchgate.net
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. researchgate.net
Deprotonation: A proton is transferred from the newly added water moiety to a base (like water or the conjugate base of the acid), forming a hemiacetal. researchgate.netsoton.ac.uk
Repeat: The process of protonation of the remaining ethoxy group, elimination of a second ethanol molecule, nucleophilic attack by water, and final deprotonation occurs to yield the final chloroacetaldehyde product.
The reversibility of this reaction is exploited in the synthesis of the acetal, where water is removed, often by azeotropic distillation, to drive the equilibrium toward the product. researchgate.net A patent describes a process for preparing chloroacetaldehyde acetals from an aqueous chloroacetaldehyde solution and an alcohol in the presence of an acid catalyst by azeotropic removal of water. researchgate.net
Participation in Acetal Exchange and Transacetalization Reactions
This compound can participate in transacetalization reactions, which involve the exchange of its ethoxy groups with other alcohol groups. This process is also acid-catalyzed and operates under the same mechanistic principles as hydrolysis. google.com Instead of water, a different alcohol acts as the nucleophile.
Acetal exchange is a synthetically useful reaction that allows for the conversion of one acetal into another without proceeding through the intermediate aldehyde. google.com For instance, reacting this compound with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) derivative) and the release of ethanol. The formation of a stable five- or six-membered cyclic acetal can often be an entropically favored process. google.comresearchgate.net
The synthesis of this compound itself from chloroacetaldehyde and ethanol is a prime example of acetalization. researchgate.net The reaction can be catalyzed by various acids, including toluenesulfonic acid, sulfuric acid, or strong acid ion-exchange resins. researchgate.net
Mechanisms of Carbon-Carbon Bond Formation
This compound is a valuable precursor in several types of carbon-carbon bond-forming reactions. While it does not typically participate directly in these reactions, it is readily converted into more reactive intermediates.
There is no direct evidence of this compound participating as a reactant in cycloaddition reactions. However, it is frequently employed as a stable and manageable precursor to generate highly reactive species, such as ketenes and substituted alkynes, which then undergo cycloadditions.
For example, this compound can be treated with a strong base like sodamide to eliminate HCl and ethanol, thereby generating ethoxyacetylene. researchgate.net This ethoxyacetylene can then be used in subsequent reactions, such as the synthesis of silylketenes for Lewis acid-induced [2+2] cycloadditions with aldehydes to form β-lactones. researchgate.net Similarly, 1-ethoxyprop-1-yne, prepared from this compound, undergoes a boron trifluoride-catalyzed addition with a ketone, a key step in the synthesis of certain fragrance molecules. researchgate.netacs.orgresearchgate.net
In another application, ketene (B1206846) acetals prepared from chloroacetaldehyde diethyl acetal can serve as the "ene" component in Diels-Alder [4+2] cycloaddition reactions. google.com The compound has also been used as a starting material in multi-step syntheses to build precursors for Diels-Alder reactions, such as in the preparation of 1,4-benzodioxan-2-ol. thieme-connect.de
This compound functions as a pro-alkylating agent. Its activity relies on its hydrolysis under physiological or acidic conditions to chloroacetaldehyde (CAA), which is a potent alkylating agent. thieme-connect.de CAA is known to react specifically with unpaired adenine (B156593) (A) and cytosine (C) bases in single-stranded regions of DNA and RNA. researchgate.net
The mechanism of this alkylation involves a two-step process:
Intermediate Formation: CAA attacks the exocyclic amino group and an endocyclic nitrogen of adenine or cytosine, forming a stable cyclic carbinolamine intermediate. scholaris.ca This intermediate contains a -CH₂(OH)CH- bridge between the nitrogen atoms.
Dehydration: This intermediate subsequently undergoes acid-induced dehydration to form a stable, fluorescent exocyclic etheno adduct. scholaris.ca The final products are 1,N⁶-ethenoadenine (εA) and 3,N⁴-ethenocytosine (εC). researchgate.net
This reaction is highly valuable in molecular biology for probing nucleic acid structure, as it selectively targets accessible, non-base-paired residues. acs.org The reaction kinetics have been studied, showing that the process is effective in a slightly acidic pH range.
| Nucleoside | Process | Rate Constant (min⁻¹) | Optimal pH Range | Reference |
|---|---|---|---|---|
| Adenosine (B11128) | Intermediate Formation | 38 x 10⁻⁴ | 4.5 - 5.0 | |
| Adenosine | Dehydration | 47 x 10⁻⁴ | 4.5 - 5.0 | |
| Cytidine (B196190) | Intermediate Formation | 33 x 10⁻⁴ | 4.5 - 5.0 | |
| Cytidine | Dehydration | 10 x 10⁻⁴ | 4.5 - 5.0 |
Applications of 2 Chloro 1,1 Diethoxyethane in Complex Organic Synthesis
Role as a Versatile Synthetic Building Block
As a bifunctional molecule, 2-chloro-1,1-diethoxyethane provides a two-carbon unit that can be incorporated into more complex molecular architectures. Its role as a stable, easy-to-handle precursor to the otherwise unstable chloroacetaldehyde (B151913) is a key reason for its widespread use. chemicalbook.com
Precursor for Heterocyclic Compound Synthesis
The construction of heterocyclic rings is a cornerstone of medicinal chemistry, and this compound serves as a key starting material for several important classes of heterocycles.
One of the most significant applications of this compound is in the Hantzsch thiazole (B1198619) synthesis. In this reaction, it serves as a synthetic equivalent of an α-haloaldehyde. Specifically, it reacts with thiourea (B124793) in a condensation-cyclization reaction to produce 2-aminothiazole (B372263). chemicalbook.com This method is often preferred because chloroacetaldehyde itself is prone to polymerization and difficult to handle in its pure form. chemicalbook.com The use of its diethyl acetal (B89532) derivative provides a stable and reliable route to the thiazole ring system. chemicalbook.com
The reaction proceeds by the initial formation of an intermediate, which then undergoes intramolecular cyclization followed by elimination of ethanol (B145695) and water to form the aromatic 2-aminothiazole ring. Yields for this conversion can range from 50% to over 90%. chemicalbook.com
The resulting 2-aminothiazole is a critical intermediate in the pharmaceutical industry. google.comnih.gov Its primary use is as a precursor for the synthesis of sulfathiazole (B1682510), an important sulfonamide antibacterial drug. google.comresearchgate.net The synthesis involves the reaction of 2-aminothiazole with a derivative of benzenesulfonyl chloride, such as N-acetylsulfanilyl chloride, followed by hydrolysis to yield the final sulfathiazole product. google.comchemicalbook.com
Table 1: Synthesis of 2-Aminothiazole from this compound
| Reactant 1 | Reactant 2 | Product | Significance |
| This compound | Thiourea | 2-Aminothiazole | Key intermediate for sulfur drugs chemicalbook.com |
The utility of this compound extends to the synthesis of imidazole-based systems, often through its derivative, 2-aminothiazole. The 2-aminothiazole scaffold can be further elaborated to create fused heterocyclic systems containing an imidazole (B134444) ring. For instance, 2-aminothiazole can undergo heterocyclization with α-haloketones, such as α-bromo-3-methoxyacetophenone, to yield imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov This class of fused heterocycles is of significant interest in medicinal chemistry.
A recent study demonstrated a multicomponent reaction using a related compound, glyoxal (B1671930) dimethyl acetal, with various isocyanides and 2-amino-pyridines or 2-aminothiazoles to create a series of tunable fluorescent imidazole-fused heterocycle dimers, including 6,6′-biimidazo[2,1-b]thiazole scaffolds. nih.gov This highlights the role of acetal-protected two-carbon synthons in the construction of complex, fused imidazole systems. nih.gov While direct reactions with nucleosides like adenosine (B11128) and cytidine (B196190) are not the primary route, the derivative 2-aminothiazole serves as the platform for building these fused imidazole structures. nih.govnih.gov
The synthesis of indole (B1671886) rings, another privileged scaffold in drug discovery, can also utilize chloroacetal derivatives. A novel synthetic route for preparing 5-substituted indoles involves the N-alkylation of anilines, such as p-toluidine, with a related chloroacetal, 2-chloro-1,1,2-tributoxyethane. luc.edu This alkylation is a key step, forming an intermediate that, after reduction and subsequent treatment with trifluoroacetic anhydride, undergoes cyclization to form the indole nucleus. luc.edu This methodology demonstrates the utility of chloroacetals as electrophilic two-carbon building blocks for constructing the pyrrole (B145914) ring portion of the indole structure onto an existing aniline (B41778) framework. luc.edu
Intermediate in Pharmaceutical Compound Development
The role of this compound as a pharmaceutical intermediate is primarily demonstrated through its conversion to 2-aminothiazole. 2-Aminothiazole and its derivatives are foundational components in a vast array of biologically active compounds. nih.govresearchgate.netnih.gov As previously noted, its most prominent application is in the production of sulfathiazole, a sulfa drug that has been historically important in treating bacterial infections. google.comresearchgate.net
The aminothiazole nucleus is a common feature in drugs with activities including antibacterial, anti-inflammatory, and antifungal properties. researchgate.net The straightforward and efficient synthesis of 2-aminothiazole from this compound makes the latter a crucial starting material for the development of these pharmaceuticals. chemicalbook.com
Construction of Substituted 1,3-Dioxolanes and 1,3-Oxathiolanes
The structure of this compound is that of a diethyl acetal. Acetals are one of the most common protecting groups for aldehydes and ketones. The 1,3-dioxolane (B20135) ring, formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol, is a cyclic acetal that serves the same protective function. chemicalbook.comwikipedia.org Therefore, the 1,1-diethoxy group in this compound is a functional equivalent of a 1,3-dioxolane protecting group.
This inherent acetal nature means that this compound is used as a stable, protected form of chloroacetaldehyde, which can be introduced into a synthetic sequence. chemicalbook.com The acetal can be hydrolyzed under acidic conditions to reveal the aldehyde functionality when needed. While it is not typically used to construct new 1,3-dioxolane rings, its role as a stable acyclic acetal allows it to be used in synthetic strategies where a 1,3-dioxolane might otherwise be employed for carbonyl protection. The synthesis of 1,3-dioxolanes generally involves the direct condensation of an aldehyde or ketone with a 1,2-diol. chemicalbook.comgoogle.com No direct conversion of this compound to substituted 1,3-oxathiolanes is prominently documented in the reviewed literature.
Utilization in Protecting Group Strategies
In multi-step organic syntheses, the selective protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. Acetals are well-established protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability in neutral to strongly basic conditions. byjus.commasterorganicchemistry.comyoutube.com The acetal functionality in this compound is inherently stable under these conditions, while the chloro group offers a site for further synthetic transformations.
The primary utility of this compound in protecting group strategies lies in its potential role as an alkylating agent in a Williamson ether synthesis to protect alcohols. byjus.commasterorganicchemistry.comlibretexts.orglibretexts.org In this S\textsubscript{N}2 reaction, an alkoxide, formed by deprotonating an alcohol, acts as a nucleophile and displaces the chloride from this compound. This would result in the formation of a 2,2-diethoxyethyl (DEE) ether, effectively protecting the original alcohol.
The DEE protecting group can be subsequently removed under acidic conditions, which hydrolyzes the acetal to reveal the original alcohol and release chloroacetaldehyde. This orthogonality—stability to bases and lability to acids—is a key feature of a useful protecting group. youtube.comrsc.org While specific documented examples of this compound for this purpose are not prevalent in readily available literature, the chemical principles of the Williamson ether synthesis strongly support its potential application in this role. masterorganicchemistry.com
Table 1: Protecting Group Strategy Profile
| Protecting Group Strategy | Reagent | Functional Group Protected | Mechanism of Protection | Conditions for Deprotection |
| Diethoxyethyl (DEE) ether formation | This compound | Alcohol | Williamson Ether Synthesis (S\textsubscript{N}2) | Mild aqueous acid |
Contributions to Polymer Chemistry and Polymerization Reactions
The chemical structure of this compound suggests its potential as a precursor in polymer chemistry, specifically in the realms of cationic polymerization and as a source for functional monomers.
As a Potential Initiator in Cationic Polymerization:
Cationic polymerization is a chain-growth polymerization method that proceeds via a cationic intermediate. wikipedia.orglibretexts.org The initiation of such a process requires the generation of a carbocation that can then react with a monomer. In the presence of a suitable Lewis acid (e.g., AlCl\textsubscript{3}, SnCl\textsubscript{4}), this compound can potentially serve as a cationic polymerization initiator. The Lewis acid would abstract the chloride ion, generating a resonance-stabilized carbocation. This carbocation could then initiate the polymerization of electron-rich monomers like isobutylene (B52900) or vinyl ethers. While patent literature discusses various initiating systems for cationic polymerization, the specific use of this compound is not explicitly detailed. google.comgoogle.com
As a Precursor to Monomers:
This compound can be envisioned as a precursor to vinyl ether monomers. Elimination of hydrogen chloride (dehydrochlorination) from this compound would yield 1,1-diethoxyethene. Vinyl ethers are valuable monomers that can undergo polymerization. rsc.org This transformation would provide a route to polymers with pendant acetal groups, which could be further modified to introduce other functionalities into the polymer backbone.
Table 2: Potential Roles in Polymer Chemistry
| Application | Proposed Role of this compound | Key Reactive Feature | Potential Polymer Product |
| Cationic Polymerization | Initiator (in presence of a Lewis acid) | Alkyl chloride | Polyolefins, Poly(vinyl ether)s |
| Monomer Synthesis | Precursor to 1,1-diethoxyethene | Alkyl chloride | Poly(1,1-diethoxyethene) |
Application in Terpenoid Synthesis
The construction of the complex carbon skeletons of terpenoids often relies on strategic carbon-carbon bond-forming reactions. This compound can be a useful two-carbon building block in this context, particularly through its conversion into a Grignard reagent. adichemistry.comacechemistry.co.uklibretexts.org
By reacting this compound with magnesium metal in an ether solvent, the corresponding Grignard reagent, (2,2-diethoxyethyl)magnesium chloride, can be prepared. adichemistry.comleah4sci.com This organometallic compound effectively behaves as a nucleophilic carbanion, with the acetal group remaining intact under the reaction conditions.
This Grignard reagent can then be employed in a variety of reactions to build up the carbon framework of a terpene precursor:
Reaction with Aldehydes and Ketones: Addition to a carbonyl group will form a new carbon-carbon bond and, after acidic workup, yield an alcohol. masterorganicchemistry.com
Reaction with Epoxides: Nucleophilic attack on an epoxide ring will result in a ring-opening reaction, extending a carbon chain by two carbons and introducing a hydroxyl group. masterorganicchemistry.com
While the Prins-polyene cyclization itself is an electrophilic process, the precursors for such cyclizations can be assembled using nucleophilic reagents like Grignard reagents. The (2,2-diethoxyethyl)magnesium chloride could be used to introduce a protected aldehyde functionality, which, after deprotection, could participate in subsequent cyclization reactions. Although direct application in a published total synthesis of a terpenoid is not readily found, the principles of organometallic chemistry support its utility as a synthetic tool in this area.
Table 3: Application in Synthesis of Terpenoid Precursors
| Synthetic Transformation | Reagent Derived from this compound | Type of Reaction | Product Class |
| Carbonyl Addition | (2,2-diethoxyethyl)magnesium chloride | Grignard Reaction | Alcohols |
| Epoxide Opening | (2,2-diethoxyethyl)magnesium chloride | S\textsubscript{N}2 | Alcohols |
Derivatives of 2 Chloro 1,1 Diethoxyethane: Synthesis and Research Directions
Synthesis and Reactivity of Analogous Haloacetals
The study of haloacetals extends beyond 2-chloro-1,1-diethoxyethane to include other important analogs such as chloroacetaldehyde (B151913) dimethyl acetal (B89532) and bromoacetaldehyde (B98955) diethyl acetal. These compounds share similar reactivity patterns but offer different steric and electronic properties, making them suitable for a range of synthetic applications.
Chloroacetaldehyde Dimethyl Acetal (2-chloro-1,1-dimethoxyethane) is typically synthesized by the reaction of vinyl acetate (B1210297) and chlorine in methanol (B129727). google.com This method provides the desired product in good yield. The dimethyl acetal can be hydrolyzed under acidic conditions to generate chloroacetaldehyde, which is a reactive intermediate used in the synthesis of various heterocyclic compounds and pharmaceuticals. wikipedia.org For instance, it is a building block for drugs like altizide, brotizolam, and ciclotizolam. wikipedia.org The reactivity of the chlorine atom allows for nucleophilic substitution reactions. For example, it reacts with sodium methoxide (B1231860) to form 1,1,2-trimethoxyethane, an intermediate in pharmaceutical synthesis. chemcess.com
Bromoacetaldehyde Diethyl Acetal (2-bromo-1,1-diethoxyethane) is another key haloacetal. It can be prepared through several routes, including the reaction of diethylacetal with bromosuccinimide or the reaction of vinyl acetate with bromine in ethanol (B145695). thieme-connect.de It is a highly reactive bifunctional compound due to the presence of a good leaving group (bromine) and a masked aldehyde. thieme-connect.dechemicalbook.com This acetal is used in the synthesis of various compounds, including the monomer 2-(2,2-dimethoxy)ethoxyethyl vinyl ether. sigmaaldrich.cnsigmaaldrich.com It also reacts with thiophenols in the presence of a copper catalyst to yield the corresponding ketones and diethyl acetals. sigmaaldrich.cnsigmaaldrich.com
Preparation of Functionalized Derivatives for Advanced Synthetic Targets
The strategic modification of this compound and its analogs allows for the creation of functionalized derivatives that are pivotal for constructing more complex molecular architectures.
Nitroacetal Synthesis
Nitroacetaldehyde diethyl acetal is a valuable synthetic intermediate. One method for its preparation involves the reaction of chloroacetaldehyde diethyl acetal with silver nitrite. orgsyn.org A more economical, large-scale synthesis involves the reaction of triethyl orthoformate with nitromethane (B149229) in the presence of anhydrous zinc chloride. orgsyn.org This aliphatic nitro compound is a versatile building block in organic synthesis. orgsyn.org For example, it can be used to synthesize various other acetals through transacetalization. orgsyn.org
Aminoacetal Preparation
Aminoacetaldehyde dimethyl acetal is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.aigoogle.com A common synthetic route involves the reaction of chloroacetaldehyde dimethyl acetal with ammonia. patsnap.comgoogle.com This reaction can be carried out in an aqueous medium in the presence of an alkali metal hydroxide. google.com The resulting aminoacetal can be further modified; for instance, it can be coupled with acid chlorides to form N-protected derivatives. researchgate.net These derivatives are used in the synthesis of compounds with potential therapeutic applications, such as ALK5 inhibitors for treating cardiac fibrosis. researchgate.net
Ethoxyacetylene Formation
Ethoxyacetylene is a highly useful reagent in organic synthesis. orgsyn.org It can be prepared from this compound (diethylchloroacetal) by reaction with sodium amide in liquid ammonia. orgsyn.org This process involves the elimination of hydrogen chloride and ethanol. Ethoxyacetylene is used in the synthesis of various important molecules, including vitamin A aldehyde and intermediates for cortisone (B1669442) synthesis. orgsyn.org It is also used to convert ketones to α,β-unsaturated esters and in the synthesis of N-protected amino acids. rsc.orgsigmaaldrich.com
Investigation of Derivatives in Medicinal and Agrochemical Research
The functionalized derivatives of this compound are instrumental in the development of new molecules for medicinal and agrochemical applications.
Derivatives of nitroacetaldehyde acetal are explored in medicinal chemistry for their potential biological activities. Nitroketene N,S-acetals, which can be synthesized from nitro-containing precursors, have shown a broad spectrum of activities, including antitumor, antimicrobial, and antiviral properties. nih.gov
Aminoacetaldehyde acetals are versatile building blocks in both medicinal and agrochemical research. ontosight.aigoogle.comchemimpex.com Aminoacetaldehyde dimethyl acetal, for instance, is used in the synthesis of pharmaceuticals like antidepressants and antihypertensives. ontosight.ai It is also a precursor for creating fluorescent substrates for enzymes like aldehyde dehydrogenase and in the synthesis of piperazine (B1678402) derivatives with potential therapeutic applications. sigmaaldrich.com In agrochemical synthesis, these acetals serve as key intermediates. chemimpex.com
Ethoxyacetylene , derived from this compound, is a valuable tool in synthetic organic chemistry, contributing to the construction of complex molecules, including those with potential pharmaceutical applications. orgsyn.orgnih.gov Its ability to participate in cycloaddition reactions makes it useful for creating heterocyclic compounds, which are common scaffolds in drug discovery. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-chloro-1,1-diethoxyethane, providing unambiguous information about the hydrogen and carbon frameworks of the molecule.
¹H NMR: The proton NMR spectrum of this compound displays distinct signals that correspond to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. A typical ¹H NMR spectrum, often recorded on a 300 MHz instrument, reveals a triplet corresponding to the methyl (CH₃) protons of the ethoxy groups, a quartet for the methylene (B1212753) (CH₂) protons of the ethoxy groups, a doublet for the methylene protons adjacent to the chlorine atom (Cl-CH₂), and a triplet for the methine proton (CH). nih.gov
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the this compound structure. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and the nature of its substituents. nih.gov
Table 1: ¹H NMR Data for this compound
| Assignment | Chemical Shift (ppm) | Multiplicity |
| CH₃ | ~1.2 | Triplet |
| O-CH₂ | ~3.6-3.8 | Quartet |
| Cl-CH₂ | ~3.5 | Doublet |
| CH | ~4.8 | Triplet |
Table 2: ¹³C NMR Data for this compound
| Assignment | Chemical Shift (ppm) |
| CH₃ | ~15 |
| O-CH₂ | ~62 |
| Cl-CH₂ | ~46 |
| CH | ~101 |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting IR spectrum displays absorption bands at specific frequencies corresponding to these vibrations.
Key characteristic absorption bands for this compound include C-H stretching vibrations for the alkyl groups, C-O stretching vibrations characteristic of the ether linkages in the acetal (B89532) functional group, and a C-Cl stretching vibration. nih.govnist.gov The spectrum can be obtained using various techniques, such as neat on a capillary cell (FTIR) or attenuated total reflectance (ATR-IR). nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) |
| C-H Stretch (Alkyl) | 2850-3000 |
| C-O Stretch (Ether) | 1050-1150 |
| C-Cl Stretch | 650-850 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structural features of this compound by ionizing the molecule and analyzing the mass-to-charge ratio of the resulting ions.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) corresponding to the intact molecule can be observed. However, this peak may be weak or absent due to the molecule's propensity to fragment. The fragmentation pattern is highly characteristic and provides valuable structural information. Common fragmentation pathways for this compound involve the loss of an ethoxy group, a chlorine atom, or other small neutral molecules, leading to the formation of stable carbocation fragments. nih.govnist.gov
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas chromatography (GC) is an essential analytical method for assessing the purity of this compound and for its quantitative analysis in various matrices. nih.gov In GC, the compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.
The purity of a this compound sample can be determined by the relative area of its peak in the chromatogram. For quantitative analysis, a calibration curve is typically generated using standards of known concentration. The Kovats retention index, a standardized measure of retention time, for this compound is approximately 930 on a semi-standard non-polar column. nih.gov
X-ray Diffraction (XRD) for Solid-State Structural Determination
While this compound is a liquid at room temperature, X-ray diffraction (XRD) would be the definitive technique for determining its precise three-dimensional atomic arrangement if it were crystallized. nih.gov This method involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the data needed to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision. This would yield accurate bond lengths, bond angles, and conformational information about the molecule in the solid state.
Computational Spectroscopy for Spectrum Prediction and Interpretation
Computational spectroscopy serves as a valuable adjunct to experimental techniques by providing theoretical predictions of spectroscopic data. Using quantum chemical methods, it is possible to calculate the NMR chemical shifts, IR vibrational frequencies, and other spectroscopic properties of this compound. These predicted spectra can aid in the interpretation of experimental data, help to assign complex spectral features, and provide insights into the relationship between molecular structure and spectroscopic properties.
Computational and Theoretical Studies on 2 Chloro 1,1 Diethoxyethane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-chloro-1,1-diethoxyethane at the molecular level. These methods are used to predict its geometry, electronic distribution, and the energetics of its chemical reactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a primary tool for investigating the reactivity of this compound, particularly its gas-phase elimination kinetics. Studies have explored the mechanisms of the homogeneous, unimolecular thermal decomposition of this and related β-substituted diethyl acetals. cedia.edu.ec These calculations help to map out the potential energy surface of the reactions, identifying transition states and reaction intermediates.
DFT calculations are also employed to determine various molecular properties that are crucial for understanding the compound's behavior.
Computed Molecular Properties of this compound
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 18.46 Ų |
| LogP | 1.6243 |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 5 |
Data sourced from computational chemistry predictions. chemscene.comambeed.com
Ab Initio Molecular Orbital Theory Studies
While specific ab initio molecular orbital studies focusing solely on this compound are not extensively documented in readily available literature, this class of methods provides a foundational framework for understanding its electronic structure. Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are used to study model compounds like 2-hydroxytetrahydropyran (B1345630) to understand phenomena such as the anomeric effect, which is also relevant to this compound. researchgate.net These studies on analogous systems help in predicting the behavior of the title compound.
Conformational Analysis and Stereoelectronic Effects (e.g., Anomeric Effect)
The conformational preferences of this compound are significantly influenced by stereoelectronic effects, most notably the anomeric effect. wikipedia.org The anomeric effect is the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor the axial orientation, contrary to what would be expected from steric considerations alone. wikipedia.org In the acyclic this compound, analogous gauche and anti-periplanar arrangements of the C-Cl and C-O bonds are influenced by this effect.
The anomeric effect arises from a stabilizing interaction, often described as hyperconjugation, between the lone pair of electrons on one heteroatom (in this case, an oxygen of the ethoxy group) and the antibonding (σ*) orbital of the adjacent C-Cl bond. dypvp.edu.in This interaction is most effective when the lone pair and the C-Cl bond are in an anti-periplanar or gauche arrangement, which influences the rotational barriers and the population of different conformers. The preference for the axial position by an electronegative substituent bonded to the anomeric carbon is a hallmark of this effect. dypvp.edu.in The magnitude of the anomeric effect can be influenced by the solvent, with polar solvents sometimes diminishing its strength. dypvp.edu.in
Molecular Modeling and Dynamics Simulations for Behavior Prediction
While specific molecular modeling and dynamics simulations for this compound are not widely published, these techniques are valuable for predicting its macroscopic behavior based on its molecular properties. Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. researchgate.net
For a molecule like this compound, molecular dynamics (MD) simulations could be used to study its behavior in different environments, such as in various solvents or at interfaces. These simulations would track the movement of each atom over time based on a force field, providing insights into its conformational landscape, diffusion, and interactions with surrounding molecules. Such studies are particularly useful in fields like fragrance chemistry, where the interaction of a molecule with olfactory receptors is of interest. researchgate.net
Theoretical Prediction of Chemical Properties and Reaction Pathways
Theoretical methods are crucial for predicting the chemical properties and reaction pathways of this compound. As mentioned, DFT calculations have been applied to study its thermal decomposition. cedia.edu.ec The gas-phase elimination of β-substituted diethyl acetals like this compound is a key reaction pathway that has been investigated. cedia.edu.ec
These theoretical studies can predict the activation energies and reaction rates for different potential pathways, such as those involving four- or six-membered cyclic transition states. For example, in related acetals, the decomposition can proceed through a concerted mechanism involving the transfer of a hydrogen atom and the cleavage of C-O and C-X bonds. The specific nature of the substituent (in this case, chlorine) significantly influences the preferred reaction mechanism.
The study of such reaction pathways is important for understanding the stability of the compound and its potential decomposition products under various conditions.
Safety, Handling, and Environmental Considerations in Research
Laboratory Safety Protocols and Best Practices
Working with 2-chloro-1,1-diethoxyethane necessitates strict adherence to established laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. fishersci.com Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. fishersci.comthermofisher.com An eyewash station and safety shower must be readily accessible in the immediate work area. fishersci.comthermofisher.com
Management of Flammability and Vapor Hazards
This compound is a flammable liquid and vapor, classified as a Category 3 flammable liquid. fishersci.comthermofisher.comnih.gov Its vapors can form explosive mixtures with air, and it has a flash point of 28 °C (82.4 °F). fishersci.com Therefore, it is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition. fishersci.comechemi.com "No smoking" policies must be strictly enforced in areas where this chemical is handled or stored. fishersci.com
To mitigate the risks associated with its flammability, several preventative measures should be implemented:
Grounding and Bonding: Containers and receiving equipment should be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source. fishersci.comtcichemicals.com
Explosion-Proof Equipment: Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory. fishersci.comthermofisher.comfishersci.com
Non-Sparking Tools: Only non-sparking tools should be used when handling the compound. fishersci.comfishersci.com
Container Management: Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area designated for flammable liquids. fishersci.comthermofisher.comechemi.com
In the event of a fire, appropriate extinguishing media include carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam. fishersci.comsigmaaldrich.com
Incompatible Materials and Reaction Control in Laboratory Settings
This compound is incompatible with a number of substances, and contact with these materials should be strictly avoided to prevent hazardous reactions. The primary incompatible materials are:
Acids: Contact with acids can lead to vigorous reactions. fishersci.comfishersci.comcoleparmer.com
Strong Oxidizing Agents: These substances can cause a violent reaction and should be kept separate from this compound. fishersci.comfishersci.comcoleparmer.com
Strong Bases: Incompatibilities with strong bases have also been noted. coleparmer.com
The compound is also sensitive to moisture and air, which can contribute to its degradation and the formation of hazardous byproducts. fishersci.comthermofisher.com Therefore, it is important to store it in a dry environment and to keep containers tightly sealed. fishersci.com
Environmental Fate and Degradation Research
Understanding the environmental impact of this compound is crucial for responsible management and disposal. Research in this area focuses on its metabolic pathways and the development of effective treatment methods for laboratory waste.
Studies on Metabolic Pathways
While specific metabolic pathway studies for this compound are not extensively detailed in the provided search results, its degradation can be inferred from related compounds. For instance, in the presence of acidic conditions, it can hydrolyze to form chloroacetaldehyde (B151913). wikipedia.org
Research on the degradation of 1,2-dichloroethane, a structurally related compound, shows that it can be metabolized to chloroethanol and subsequently to chloroacetaldehyde. wikipedia.orgnih.gov The bacterium Xanthobacter autotrophicus GJ10 has been studied for its ability to degrade 1,2-dichloroethane, a process involving a chloroacetaldehyde dehydrogenase. nih.gov This suggests that enzymatic degradation pathways for chlorinated aldehydes exist in the environment.
Further research into the metabolism of DDT and DDD has identified various metabolites, indicating complex biotransformation pathways for chlorinated hydrocarbons. nih.gov While not directly analogous, these studies highlight the potential for this compound to undergo various metabolic transformations in biological systems.
Research on Mitigation and Treatment of Laboratory Waste and Byproducts
Proper disposal of this compound and its byproducts is essential to prevent environmental contamination. fishersci.com Laboratory waste containing this chemical should be disposed of in accordance with local, state, and federal regulations, typically through an approved waste disposal plant. fishersci.comsigmaaldrich.com
The compound is noted as being harmful to aquatic life with long-lasting effects. echemi.comtcichemicals.com Therefore, release into the environment, particularly into waterways, must be avoided. echemi.comsigmaaldrich.com While it is considered likely to be mobile in the environment due to its water solubility, it is also noted that it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants, which may seem contradictory and warrants further investigation. thermofisher.com
Future Prospects and Emerging Research Frontiers
Development of Novel Catalytic and Electrocatalytic Transformations
The reactivity of the carbon-chlorine bond in 2-chloro-1,1-diethoxyethane makes it an attractive substrate for the development of new catalytic and electrocatalytic reactions. While specific examples of its use in this context are still emerging, the principles of modern catalysis suggest several promising avenues.
Future research is likely to focus on:
Cross-Coupling Reactions: The development of novel palladium, nickel, or copper-based catalytic systems could enable the efficient coupling of the 2,2-diethoxyethyl moiety with a wide range of organic partners. This would provide a direct and modular route to complex molecules containing the acetal-protected aldehyde functionality.
C-H Activation: Direct functionalization of the C-H bonds in this compound, guided by a directing group or through innovative catalyst design, could open up new pathways for creating carbon-carbon and carbon-heteroatom bonds.
Electrocatalytic Reductive Coupling: Electrocatalysis offers a green and sustainable alternative to traditional chemical reductants. The electrocatalytic reduction of the carbon-chlorine bond in this compound could be coupled with other electrophiles to form new chemical bonds under mild conditions.
These advancements would not only expand the synthetic utility of this compound but also contribute to the broader field of catalysis by providing new tools for selective and efficient chemical transformations.
Integration into Flow Chemistry and Microreactor Systems
The physical properties of this compound, such as its liquid state at room temperature and its solubility in common organic solvents, make it an ideal candidate for integration into flow chemistry and microreactor systems. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in conventional reactors.
Potential applications in this area include:
Hazardous Reactions: Reactions involving highly reactive or unstable intermediates derived from this compound can be performed more safely in microreactors, where the small reaction volumes minimize the risk of thermal runaways.
Reaction Optimization: The precise control over reaction parameters afforded by flow systems allows for rapid optimization of reaction conditions, leading to higher yields and purities.
The integration of this compound into flow chemistry setups has the potential to revolutionize the way this versatile reagent is used in both academic and industrial settings.
Applications in Advanced Materials Science and Polymer Design
The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers and advanced materials. nih.gov The reactive chlorine atom can participate in polymerization reactions, while the protected aldehyde group can be deprotected post-polymerization to provide a reactive handle for further functionalization.
Future research in this area may explore:
Functional Polymers: Polymers incorporating the 2,2-diethoxyethyl group could be designed with tailored properties for specific applications. For example, the aldehyde groups could be used to crosslink the polymer chains, creating robust and insoluble materials, or to attach biomolecules for applications in biosensors and drug delivery.
Stimuli-Responsive Materials: The acetal (B89532) group is sensitive to acidic conditions, which could be exploited to create stimuli-responsive materials that change their properties in response to a change in pH.
Surface Modification: The reactive nature of this compound could be utilized to modify the surfaces of materials, imparting new functionalities such as hydrophilicity, biocompatibility, or specific binding capabilities.
The incorporation of this unique building block into polymer backbones opens up a vast design space for the creation of next-generation materials with unprecedented properties and functionalities.
Exploration in Chemical Biology and Drug Discovery beyond Known Uses
While this compound is already recognized as a precursor to chloroacetaldehyde (B151913), a compound with known biological activity, its potential in chemical biology and drug discovery extends far beyond this role. wikipedia.org The 2,2-diethoxyethyl group can be considered a "masked" aldehyde, a functional group that is often found in biologically active molecules but can be problematic due to its reactivity.
Emerging research frontiers in this area include:
Fragment-Based Drug Discovery: The 2,2-diethoxyethyl fragment could be incorporated into small molecule libraries for fragment-based screening against a variety of biological targets. The acetal would serve as a stable and non-reactive surrogate for an aldehyde, which could then be unmasked in later stages of lead optimization.
Chemical Probes: The reactivity of the chlorine atom could be exploited to develop chemical probes for studying biological processes. For example, a molecule containing the this compound moiety could be designed to selectively react with a specific protein or enzyme, allowing for its visualization or isolation.
Prodrug Design: The acetal group could be used as a cleavable linker in prodrug design. A drug molecule could be rendered inactive by attachment to the 2,2-diethoxyethyl group, and then released in its active form under specific physiological conditions, such as the acidic environment of a tumor.
The exploration of this compound in these and other areas of chemical biology and drug discovery is poised to uncover new therapeutic agents and research tools that will advance our understanding of biological systems and the treatment of human diseases.
Q & A
Q. What are the standard laboratory methods for synthesizing 2-chloro-1,1-diethoxyethane, and how can purity be optimized?
this compound is synthesized via acid-catalyzed acetal formation between chloroacetaldehyde and ethanol. A typical procedure involves:
- Reaction Conditions : Mix equimolar amounts of chloroacetaldehyde and ethanol with a catalytic amount of sulfuric acid (0.5–1% w/w) under reflux (70–80°C) for 4–6 hours.
- Purification : Neutralize residual acid with sodium bicarbonate, followed by distillation (boiling point: 157.4°C at 760 mmHg) .
- Purity Optimization : Use molecular sieves during storage to prevent hydrolysis. Verify purity via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : Peaks at δ 1.2–1.4 ppm (triplet, –OCH2CH3), δ 3.5–3.7 ppm (quartet, –OCH2–), and δ 4.8–5.0 ppm (singlet, Cl–CH–O–) confirm the acetal structure.
- 13C NMR : Signals at 15–20 ppm (ethyl carbons) and 90–100 ppm (acetal carbon) .
- GC-MS : Retention time and molecular ion peak (m/z 152.06) validate identity and detect impurities .
Q. What are the key stability considerations for storing this compound?
- Moisture Sensitivity : Hydrolyzes in acidic or aqueous conditions to release chloroacetaldehyde, a toxic intermediate. Store under anhydrous conditions with molecular sieves .
- Reactivity : Avoid exposure to strong oxidizers or bases. Use amber glass bottles in a cool (<25°C), inert atmosphere (N2/Ar) .
Advanced Research Questions
Q. How can in vitro models elucidate the metabolic pathways of this compound?
- Liver Microsomes : Incubate with NADPH-enriched microsomes to identify reductive metabolites (e.g., chloroacetaldehyde). Monitor via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- CYP450 Inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to assess enzymatic contributions .
- Metabolite Identification : Detect glutathione conjugates or free radical adducts using electron paramagnetic resonance (EPR) spectroscopy .
Q. What mechanisms underlie the hepatotoxicity of this compound metabolites?
- Free Radical Formation : Reductive metabolism generates chloroethyl radicals, causing lipid peroxidation and mitochondrial dysfunction. Validate via thiobarbituric acid reactive substances (TBARS) assay .
- DNA Adducts : Use 32P-postlabeling to detect covalent binding of reactive intermediates to hepatic DNA .
- In Vivo Models : Administer subacute doses to rodents and monitor serum ALT/AST levels and histopathological changes .
Q. How can analytical challenges in detecting trace degradation products be addressed?
Q. What methodologies assess the environmental persistence of this compound?
Q. How should conflicting data on carcinogenicity be reconciled in risk assessment?
- Weight-of-Evidence : Evaluate study design (e.g., dose, exposure duration) and species-specific responses. For example, IARC classifies structurally similar 2-chloro-1,1,1-trifluoroethane as Group 3 (not classifiable for humans) due to limited animal evidence and no human data .
- Mechanistic Studies : Prioritize assays measuring genotoxicity (e.g., Ames test, micronucleus assay) over observational data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
